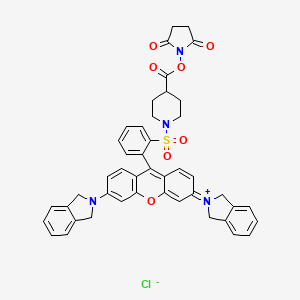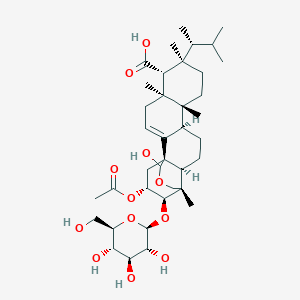![molecular formula C17H17NO2 B1262819 (9S)-16-methoxy-10-azatetracyclo[7.7.1.0?,?.0??,??]heptadeca-1(17),2,4,6,13,15-hexaen-15-ol](/img/structure/B1262819.png)
(9S)-16-methoxy-10-azatetracyclo[7.7.1.0?,?.0??,??]heptadeca-1(17),2,4,6,13,15-hexaen-15-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9S)-16-methoxy-10-azatetracyclo[7.7.1.0?,?.0??,??]heptadeca-1(17),2,4,6,13,15-hexaen-15-ol is a naturally occurring alkaloid found in various plant species, particularly in the Magnoliaceae family. It is known for its diverse pharmacological properties and has been the subject of extensive research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-16-methoxy-10-azatetracyclo[7.7.1.0?,?.0??,??]heptadeca-1(17),2,4,6,13,15-hexaen-15-ol typically involves several steps, starting from commercially available precursors. One common synthetic route includes the use of a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde to form the tetrahydroisoquinoline core. Subsequent steps involve oxidation, reduction, and functional group modifications to achieve the final structure of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods optimized for high yield and purity. The extraction process usually includes solvent extraction, chromatography, and crystallization to isolate the compound from plant materials.
Chemical Reactions Analysis
Types of Reactions
(9S)-16-methoxy-10-azatetracyclo[7.7.1.0?,?.0??,??]heptadeca-1(17),2,4,6,13,15-hexaen-15-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
(9S)-16-methoxy-10-azatetracyclo[7.7.1.0?,?.0??,??]heptadeca-1(17),2,4,6,13,15-hexaen-15-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studies have shown its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research indicates its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of (9S)-16-methoxy-10-azatetracyclo[7.7.1.0?,?.0??,??]heptadeca-1(17),2,4,6,13,15-hexaen-15-ol involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it can interact with neurotransmitter receptors, contributing to its neuroprotective properties.
Comparison with Similar Compounds
Similar Compounds
(-)-Asimilobine: The enantiomer of (9S)-16-methoxy-10-azatetracyclo[7.7.1.0?,?.0??,??]heptadeca-1(17),2,4,6,13,15-hexaen-15-ol with similar but distinct biological activities.
Magnoflorine: Another alkaloid from the Magnoliaceae family with comparable pharmacological properties.
Liriodenine: A structurally related alkaloid with different therapeutic potentials.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall pharmacological profile. Its distinct structure allows for selective binding to certain receptors and enzymes, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(6aS)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol |
InChI |
InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m0/s1 |
InChI Key |
NBDNEUOVIJYCGZ-ZDUSSCGKSA-N |
SMILES |
COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O |
Isomeric SMILES |
COC1=C(C=C2CCN[C@@H]3C2=C1C4=CC=CC=C4C3)O |
Canonical SMILES |
COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O |
Synonyms |
asimilobine asimilobine hydrochloride, (R-isomer) asimilobine perchlorate, (R)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester](/img/structure/B1262736.png)
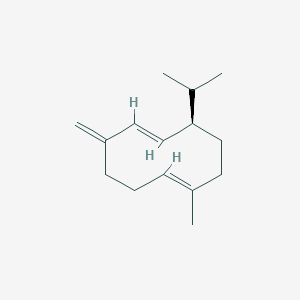
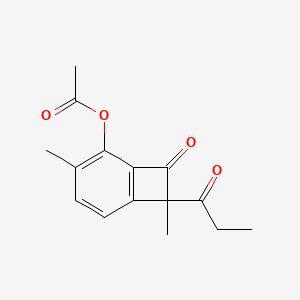

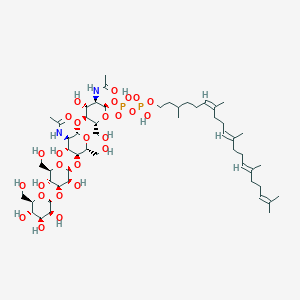

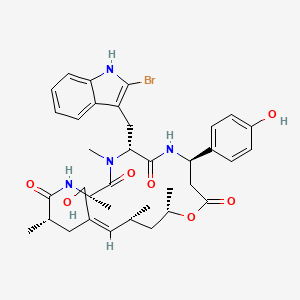
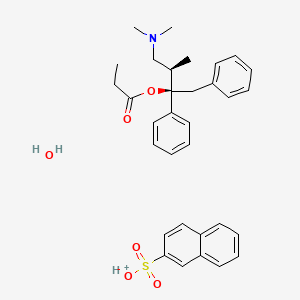
![3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate](/img/structure/B1262751.png)
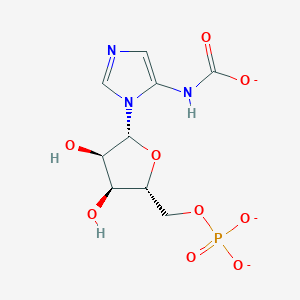
![UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1262753.png)
